Sulfapyridine

説明

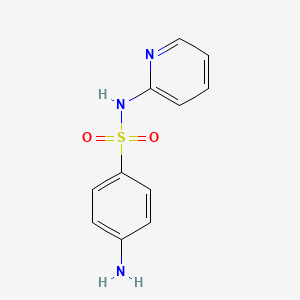

This compound is a sulfonamide consisting of pyridine with a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, a dermatologic drug, a xenobiotic, an environmental contaminant and a drug allergen. It is a member of pyridines, a sulfonamide, a substituted aniline and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.

Antibacterial, potentially toxic, and previously used to treat certain skin diseases. No longer prescribed.

This compound is a short-acting sulfonamide antibiotic and by-product of the non-steroidal anti-inflammatory drug sulfasalazine. Its manufacture and use were discontinued in 1990.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1939 and is indicated for bacterial disease.

Antibacterial, potentially toxic, used to treat certain skin diseases.

See also: Sulfamethoxazole (related); Sulfathiazole (related); Sulfamoxole (related) ... View More ...

Structure

3D Structure

特性

IUPAC Name |

4-amino-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECHUMIMRBOMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026067 | |

| Record name | Sulfapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfapyridine appears as odorless or almost odorless white or yellowish-white crystalline powder. Very slightly bitter taste. Aqueous solution is neutral. (NTP, 1992), Solid | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72 °F (NTP, 1992), 2.35e-01 g/L | |

| Record name | SID855656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

144-83-2 | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfapyridine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfapyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfapyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5V2N1KE8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

376 to 379 °F (NTP, 1992), 192 °C | |

| Record name | SULFAPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21049 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfapyridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfapyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Era: A Technical Guide to the Early Clinical Trials of Sulfapyridine for Pneumonia

For Researchers, Scientists, and Drug Development Professionals

The late 1930s marked a pivotal moment in the history of medicine with the introduction of sulfapyridine, one of the first effective chemotherapeutic agents against bacterial pneumonia. This guide provides an in-depth technical analysis of the early clinical trials that established its efficacy, offering a valuable historical perspective on clinical research and drug development.

Quantitative Outcomes of Early this compound Clinical Trials

The initial clinical investigations into this compound for the treatment of lobar and pneumococcal pneumonia demonstrated a dramatic reduction in mortality. The following tables summarize the key quantitative data from these pioneering studies.

| Table 1: Mortality Rates in Early this compound Clinical Trials for Pneumonia | ||||

| Study | Year | Patient Population | Mortality Rate in Control Group (Untreated) | Mortality Rate in this compound Group |

| Evans and Gaisford | 1938 | 100 patients with lobar pneumonia | 27% (n=100) | 8% (n=100)[1] |

| Graham et al. | 1938-1939 | Patients with pneumococcal pneumonia | 24% (n=80) | 5% (n=80)[1] |

| Agranat et al. (Non-European patients) | 1938 | Patients with lobar pneumonia | 18.6% (n=86) | 8.5% (n=71)[1] |

| Agranat et al. (European patients) | 1938 | Patients with lobar pneumonia | 22.2% (n=27) | 7.4% (n=27)[1] |

| Table 2: this compound Dosage Regimens in Early Pneumonia Trials | |||

| Study | Initial Dosage | Maintenance Dosage | Average Total Dose |

| Evans and Gaisford (early in study) | - | 0.5 g every 4 hours for 3-4 days, then 1 g twice daily for 2-3 days | 12 g[1] |

| Evans and Gaisford (later in study) | 2 g (4 tablets) | 1 g every 4 hours until temperature was normal for 48 hours | 25 g[1] |

Experimental Protocols

The methodologies employed in these early trials, while not as standardized as modern clinical studies, laid the groundwork for future research.

Patient Selection and Diagnosis

Patients were typically admitted with a diagnosis of lobar or pneumococcal pneumonia. Diagnosis was based on clinical presentation, including symptoms like fever, cough, and chest pain, and confirmed by physical examination and chest X-rays where available. Sputum samples were often collected for pneumococcal typing to identify the specific strain of bacteria causing the infection.

Treatment Administration

This compound, also known by its development name M&B 693, was administered orally in tablet form.[2] The dosage regimens varied slightly between studies but generally involved an initial loading dose followed by regular maintenance doses. The duration of treatment was typically guided by the patient's clinical response, particularly the resolution of fever.

Outcome Assessment

The primary outcome measure in these trials was mortality. Clinical improvement was also assessed by monitoring temperature, pulse rate, and respiratory rate. Researchers documented the occurrence of side effects, which were a notable concern with this compound treatment.

Visualizing the Research and Mechanism of Action

The following diagrams illustrate the experimental workflow of these early trials and the drug's mechanism of action.

Therapeutic Action and Side Effects

This compound is a member of the sulfonamide class of antibiotics and functions as a bacteriostatic agent.[3] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid.[4] Bacteria require folic acid for the production of nucleic acids, and by blocking its synthesis, this compound effectively halts bacterial growth and replication.[5]

Despite its effectiveness, this compound was associated with a number of adverse effects. Nausea and vomiting were common and often interfered with treatment.[6] A more serious concern was the risk of crystallization of the drug in the bladder or urethra, which could lead to pain and blockage due to its pH-dependent water solubility.[2] There was also a significant risk of agranulocytosis, a serious blood disorder, which was a primary reason for its eventual decline in use.[2]

Conclusion

The early clinical trials of this compound represent a landmark in the fight against bacterial pneumonia, a disease that was once a leading cause of death.[1][3] These studies, conducted in the late 1930s, provided compelling evidence for the life-saving potential of chemotherapy and paved the way for the development of modern antibiotics. While this compound was later superseded by penicillin and other less toxic sulfonamides, its initial success ushered in a new era of medicine and laid the foundation for the principles of clinical trial design that are still in use today.[1][2]

References

A Technical Guide to the Historical Synthesis of Sulfapyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methods for the synthesis of Sulfapyridine, a pioneering sulfonamide antibiotic. The document provides a detailed overview of the core synthetic routes, experimental protocols, and quantitative data to offer a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as 4-amino-N-pyridin-2-ylbenzenesulfonamide, was a groundbreaking antibacterial agent that played a pivotal role in the pre-penicillin era. First synthesized in 1937 by Arthur Ewins and Montague Phillips at the British firm May & Baker Ltd., it was one of the earliest and most effective sulfonamide drugs. This guide delves into the seminal synthetic methodologies that enabled the production of this historically significant therapeutic agent.

Two primary synthetic routes were historically employed for the preparation of this compound. Both methods utilize 2-aminopyridine (B139424) as a key starting material, differing in the choice of the benzenesulfonyl chloride derivative and the subsequent chemical transformations.

Core Synthetic Methodologies

The historical synthesis of this compound primarily revolves around two strategic approaches: the "Acetyl Route" and the "Nitro Route." Both pathways involve the formation of a sulfonamide bond between 2-aminopyridine and a substituted benzenesulfonyl chloride, followed by a final step to reveal the free amino group.

The Acetyl Route: A Two-Step Synthesis

This widely used method involves the condensation of 2-aminopyridine with p-acetamidobenzenesulfonyl chloride, followed by the hydrolysis of the acetyl protecting group.

Step 1: Condensation to form 2-(p-acetamidobenzenesulfonamido)pyridine

In this step, 2-aminopyridine is reacted with p-acetamidobenzenesulfonyl chloride in a "sulfamation" reaction to form the intermediate, 2-(p-acetamidobenzenesulfonamido)pyridine.

Step 2: Hydrolysis to yield this compound

The acetyl group of the intermediate is then removed by hydrolysis, typically under alkaline conditions, to yield the final product, this compound.

The Nitro Route: An Alternative Pathway

This method utilizes p-nitrobenzenesulfonyl chloride for the initial condensation with 2-aminopyridine, followed by the reduction of the nitro group to an amino group.

Step 1: Condensation to form 2-(p-nitrobenzenesulfonamido)pyridine

2-aminopyridine is reacted with p-nitrobenzenesulfonyl chloride to produce the nitro-substituted sulfonamide intermediate.

Step 2: Reduction to yield this compound

The nitro group of the intermediate is then reduced to a primary amine, yielding this compound. This reduction can be achieved using various reducing agents.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis methods of this compound.

| Parameter | Acetyl Route | Nitro Route |

| Intermediate | 2-(p-acetamidobenzenesulfonamido)pyridine | 2-(p-nitrobenzenesulfonamido)pyridine |

| Intermediate Melting Point | Not consistently reported | 185 °C |

| Final Product Melting Point | 191-193 °C | 190-193 °C[1] |

| Overall Yield | Not consistently reported in historical literature | ~81% (for the reduction step) |

Experimental Protocols

The following are detailed experimental protocols for the two primary historical synthesis routes of this compound.

Protocol 1: The Acetyl Route

This protocol is based on procedures described in the scientific literature, outlining the synthesis of this compound from 2-aminopyridine and p-acetamidobenzenesulfonyl chloride.

Step 1: Synthesis of 2-(p-acetamidobenzenesulfonamido)pyridine

-

In a suitable reaction vessel, dissolve 2-aminopyridine in an aqueous solution of potassium carbonate.

-

Cool the solution to 5 °C.

-

Slowly add p-acetamidobenzenesulfonyl chloride to the cooled solution while maintaining constant stirring.

-

Allow the reaction to proceed for 1.5 to 2.5 hours.

-

After the reaction is complete, the solid precipitate of 2-(p-acetamidobenzenesulfonamido)pyridine is collected by filtration.

-

The crude product can be purified by recrystallization.

Step 2: Hydrolysis of 2-(p-acetamidobenzenesulfonamido)pyridine to this compound

-

The 2-(p-acetamidobenzenesulfonamido)pyridine intermediate is added to a mixed solvent system of DMSO and water containing sodium hydroxide.

-

The mixture is heated to 85 °C and refluxed for 4 hours to effect hydrolysis.

-

After cooling, the pH of the solution is adjusted to 5 with hydrochloric acid, causing the precipitation of this compound.

-

The crude this compound is collected by suction filtration.

-

Purification is achieved by recrystallization from water.

Protocol 2: The Nitro Route

This protocol details the synthesis of this compound via the condensation of 2-aminopyridine with p-nitrobenzenesulfonyl chloride, followed by reduction.

Step 1: Synthesis of 2-(p-nitrobenzenesulfonamido)pyridine

-

To a solution of 4.7 g of 2-aminopyridine in 10 cm³ of dry pyridine (B92270), add 12 g of p-nitrobenzenesulfonyl chloride while cooling the reaction mixture.

-

A vigorous reaction will occur. Once the reaction subsides, dilute the mixture with 200 cm³ of water.

-

The precipitate of 2-(p-nitrobenzenesulfonamido)pyridine is collected by filtration. The reported melting point of this intermediate is 185 °C.

Step 2: Reduction of 2-(p-nitrobenzenesulfonamido)pyridine to this compound

-

A solution of p-nitrobenzenesulfonamide pyridine (1 mmol) is prepared in methanol.

-

To this solution, add nano-sized iron powder (3 mmol) and ammonium (B1175870) chloride (5 mmol).

-

The reaction mixture is stirred at 80 °C for 3 hours.[2]

-

After cooling, the mixture is diluted with ethyl acetate (B1210297) and filtered.

-

The filtrate is concentrated by evaporation to precipitate the product.

-

Water is added to the precipitate, and the aqueous solution is made alkaline with sodium bicarbonate.

-

The solution is then cooled in an ice bath to precipitate a white solid of this compound.

-

The product is collected by filtration and dried. This step has a reported yield of 81%.[2]

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary historical synthesis routes for this compound.

Caption: The Acetyl Route for this compound Synthesis.

Caption: The Nitro Route for this compound Synthesis.

References

The Core Mechanism of Sulfapyridine as a Bacteriostatic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyridine, an early-generation sulfonamide antibiotic, serves as a quintessential model for understanding bacteriostatic action through competitive enzyme inhibition. While its clinical use in humans has largely been superseded due to risks of crystalluria and agranulocytosis, its mechanism of action remains a cornerstone of antimicrobial pharmacology and a valuable case study for drug development.[1] This technical guide provides an in-depth exploration of the molecular interactions, biochemical pathways, and experimental validation underlying this compound's ability to halt bacterial growth.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate (B1496061) Synthase

The primary bacteriostatic effect of this compound is achieved by targeting the bacterial folic acid synthesis pathway.[2][3] Unlike humans, who acquire folic acid (Vitamin B9) through their diet, most bacteria must synthesize it de novo.[3] This metabolic pathway is therefore an ideal target for selective toxicity.

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2][3][4][5] This enzyme catalyzes a critical step in the folate pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[6][7]

Due to its close structural analogy to PABA, this compound competes for the same active site on the DHPS enzyme.[3][8] By binding to the enzyme, this compound physically obstructs the binding of the natural substrate, PABA, thereby halting the production of 7,8-dihydropteroate and subsequent synthesis of tetrahydrofolate (THF).[6] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids (e.g., methionine), which are the building blocks of DNA, RNA, and proteins.[6] The interruption of these vital cellular processes leads to the cessation of bacterial growth and replication, hence the bacteriostatic effect.[2][4]

Signaling Pathway Diagram

Caption: Competitive inhibition of DHPS by this compound in the bacterial folate pathway.

Quantitative Data on this compound Activity

The efficacy of this compound as a bacteriostatic agent can be quantified through various metrics, including its enzyme inhibition constant (IC50) and its minimum inhibitory concentration (MIC) against different bacterial species.

Table 1: In Vitro Inhibition of Dihydropteroate Synthase (DHPS)

| Enzyme Source | Inhibitor | IC50 (μM) | Reference |

| Recombinant P. carinii DHPS | This compound | 0.18 | [9][10] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Bacterial Species | MIC Range (µg/mL) | Notes | Reference |

| Yersinia enterocolitica | 3.1 - 25 | [9][10] | |

| Salmonella species | 25 - 100 | [9][10] | |

| Escherichia coli (some strains) | 25 | Two susceptible strains identified. | [9] |

| Campylobacter jejuni/coli | 200 - 800 | Less susceptible. | [9] |

| Shigella species | >1600 | Resistant. | [9] |

| E. coli (some strains) | >1600 | Three of five strains tested were resistant. | [9] |

Experimental Protocols

The determination of a compound's inhibitory effect on DHPS is a critical step in understanding its mechanism of action. A widely used method is the continuous spectrophotometric assay.

Protocol: Continuous Spectrophotometric DHPS Inhibition Assay

This protocol is adapted from established methods for measuring DHPS activity through a coupled enzymatic reaction.[11]

Principle: The activity of DHPS is measured indirectly. The product of the DHPS reaction, 7,8-dihydropteroate, is immediately used as a substrate by a coupling enzyme, dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydrofolate, a reaction that involves the oxidation of NADPH to NADP+. The rate of NADPH oxidation is directly proportional to the rate of DHPS activity and can be monitored by the decrease in absorbance at 340 nm.[11]

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (DHPS)

-

Recombinant Dihydrofolate Reductase (DHFR) (in excess)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

p-aminobenzoic acid (PABA)

-

NADPH

-

This compound (or other test inhibitor)

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

DMSO (for dissolving inhibitor)

-

96-well UV-transparent microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a fresh enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

-

Prepare a fresh substrate mix containing PABA and DHPP in the assay buffer.

-

Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of inhibitor concentrations.

-

-

Assay Setup (per well in a 96-well plate):

-

Add 2 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 168 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 30 µL of a pre-warmed mix of the substrates (PABA, DHPP) and the cofactor (NADPH).

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the DHPS spectrophotometric inhibition assay.

Logical Relationship of Competitive Inhibition

The relationship between the substrate (PABA), the inhibitor (this compound), and the enzyme (DHPS) is a classic example of competitive inhibition. This can be visualized as a logical flow where both molecules vie for the same binding site.

Competitive Inhibition Diagram

Caption: Logical flow of competitive binding at the DHPS active site.

Conclusion

The bacteriostatic action of this compound is a well-defined process rooted in the competitive inhibition of dihydropteroate synthase, a vital enzyme in the bacterial folic acid synthesis pathway. By acting as a molecular mimic of the natural substrate, PABA, this compound effectively blocks the production of essential precursors for DNA, RNA, and protein synthesis, thereby arresting bacterial growth. The experimental protocols and quantitative data presented herein provide a framework for the continued study of this and other DHPS inhibitors, which remains a relevant area of research in the face of growing antimicrobial resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Dihydropteroate synthase inhibitor [medbox.iiab.me]

- 5. This compound | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

A Keystone in the Dawn of Antimicrobial Chemotherapy: The Scientific Legacy of Sulfapyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of medical history, the discovery of antibiotics stands as a monumental achievement, forever altering the landscape of infectious disease treatment. Before the advent of these "miracle drugs," bacterial infections posed a grave threat to human health, with common illnesses often leading to severe complications or death. The sulfonamide class of drugs heralded the beginning of the end of this era, and among them, sulfapyridine emerged as a pivotal compound, forever cementing its place in the history of antimicrobial chemotherapy. This technical guide provides a comprehensive overview of this compound's historical significance, its mechanism of action, antibacterial spectrum, the seminal clinical trials that established its efficacy, and its toxicological profile.

The Dawn of a New Era: Discovery and Synthesis

This compound, chemically known as 4-amino-N-(pyridin-2-yl)benzenesulfonamide, was first synthesized in 1937 by a team of researchers at the British chemical company May & Baker Ltd. This discovery was a direct result of the pioneering work on the antibacterial properties of sulfonamides, which began with the discovery of prontosil's in vivo activity.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a two-step process that remains a fundamental example in medicinal chemistry.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Reaction Setup: Acetanilide is reacted with an excess of chlorosulfonic acid. The reaction is typically carried out in a flask equipped with a stirrer and a gas trap to handle the hydrogen chloride gas produced.

-

Procedure: Acetanilide is slowly added to the chlorosulfonic acid, maintaining a low temperature to control the exothermic reaction. After the addition is complete, the mixture is gently heated to drive the reaction to completion.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the 4-acetamidobenzenesulfonyl chloride. The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

Reaction Setup: The 4-acetamidobenzenesulfonyl chloride is reacted with 2-aminopyridine (B139424) in the presence of a base, such as pyridine (B92270) or sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction.

-

Procedure: The 4-acetamidobenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone) and added to a solution of 2-aminopyridine and the base. The mixture is stirred and may be heated to ensure the reaction goes to completion.

-

Hydrolysis: The resulting N-acetylthis compound is then hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to remove the acetyl protecting group.

-

Isolation and Purification: The this compound is precipitated by neutralizing the solution. The crude product is then collected, washed, and can be purified by recrystallization.

Mechanism of Action: A Competitive Inhibition of Folate Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the de novo synthesis of folic acid, an essential nutrient for bacterial growth and replication.

Signaling Pathway: Inhibition of Folic Acid Synthesis

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Sulfapyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfapyridine is a sulfonamide antibacterial agent that has historically played a significant role in the treatment of bacterial infections. Although its systemic use has largely been superseded by newer antibiotics with improved safety profiles, it remains a crucial moiety in the structure of the anti-inflammatory drug sulfasalazine (B1682708) and is used in the treatment of dermatitis herpetiformis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental methodologies related to this compound. Detailed protocols for its synthesis and analytical quantification are presented, alongside visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Identification

This compound, with the IUPAC name 4-amino-N-(pyridin-2-yl)benzenesulfonamide, is a synthetic organic compound belonging to the sulfonamide class of drugs.[1][2] Its structure consists of a sulfanilamide (B372717) group linked to a pyridine (B92270) ring.

-

Molecular Formula: C₁₁H₁₁N₃O₂S[1]

-

Molecular Weight: 249.29 g/mol [1]

-

CAS Registry Number: 144-83-2[1]

-

Synonyms: 2-Sulfanilamidopyridine, M&B 693[1]

The molecular structure of this compound is crucial to its biological activity, enabling it to act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).

Caption: Molecular Structure of this compound.

Physicochemical Properties

The chemical and physical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is a white to yellowish-white crystalline powder that is odorless and has a slightly bitter taste.[2] The compound is stable in air but may slowly darken upon exposure to light.[3]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | References |

| Melting Point | 190-193 °C | [1][4] |

| pKa | 8.4 | [3][4] |

| Solubility in Water | 1:3500 (at 25 °C) | [3][5] |

| Solubility in Alcohol | 1:440 (at 25 °C) | [3][5] |

| Solubility in Acetone (B3395972) | 1:65 (at 25 °C) | [3][5] |

| LogP (Octanol/Water) | 0.35 | [2] |

| Water Solubility | <0.1 g/100 mL at 22 °C | [4] |

This compound is freely soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxide (B78521).[3] Its solubility is pH-dependent, a characteristic that can lead to crystallization in the renal tubules if urine is not kept alkaline.[1]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[2] This enzyme is essential for the de novo synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and some amino acids.[2][6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound binds to the enzyme's active site and blocks the formation of dihydropteroate, thereby halting bacterial growth and replication.[5][6] Humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.[5]

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyridine (B139424), followed by the hydrolysis of the acetyl protecting group.

Caption: Logical workflow for the synthesis of this compound.

Protocol:

-

Condensation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in a suitable solvent such as pyridine or a mixture of acetone and water.

-

Slowly add an equimolar amount of 4-acetylaminobenzenesulfonyl chloride to the solution while stirring.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

-

The crude N-acetylthis compound will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

-

Hydrolysis:

-

Suspend the crude N-acetylthis compound in a solution of dilute hydrochloric acid (e.g., 2 M HCl).

-

Heat the suspension to reflux for 1-2 hours until the solid dissolves, indicating the hydrolysis of the acetyl group.

-

Cool the solution and neutralize it with a base, such as sodium bicarbonate or sodium hydroxide solution, until precipitation of this compound is complete.

-

-

Purification:

-

Collect the crude this compound by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as 95% ethanol (B145695) or a mixture of acetone and water, to obtain pure this compound crystals.[3]

-

Dry the purified crystals in a vacuum oven.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC (RP-HPLC) method can be used for the quantitative determination of this compound in bulk drug and pharmaceutical formulations.

Caption: Experimental workflow for the HPLC analysis of this compound.

Protocol:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer solution (e.g., acetate (B1210297) buffer pH 4) and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[7] The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV spectrophotometer at a wavelength of 254 nm.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a concentration range of 5-30 µg/mL.[8]

-

-

Sample Solution Preparation:

-

For bulk drug, accurately weigh and dissolve a known amount in the mobile phase to obtain a concentration within the calibration range.

-

For tablet dosage forms, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter the solution before injection.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the peak areas of the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve. The percentage recovery should be in the range of 98-102%.

-

Conclusion

This compound remains a compound of significant interest in medicinal chemistry and pharmaceutical sciences. A thorough understanding of its molecular structure, physicochemical properties, and analytical methodologies is essential for its continued application in research and development. This technical guide has provided a consolidated resource of this critical information, including detailed experimental protocols and illustrative diagrams, to support the work of scientists and researchers in the field. The provided data and methods can serve as a foundation for further investigation into the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. fiveable.me [fiveable.me]

- 7. Simultaneous HPLC Assay of Paracetamol and this compound as Markers for Estimating Gastrointestinal Transit of Amphotericin B-containing Nanoparticles in Rat Plasma | Journal of Bioequivalence Studies | Open Access Journals | Annex Publishers [annexpublishers.co]

- 8. New RP-HPLC Method Development and Validation of this compound in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]

Unraveling the Anti-Inflammatory Mechanisms of Sulfapyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfapyridine, a sulfonamide antibiotic, is a key active metabolite of the disease-modifying antirheumatic drug (DMARD), sulfasalazine (B1682708). Following oral administration, sulfasalazine is cleaved by gut bacteria into its two primary components: 5-aminosalicylic acid (5-ASA) and this compound. While 5-ASA is primarily responsible for the local anti-inflammatory effects in the gastrointestinal tract, this compound is absorbed systemically and is credited with the broader immunomodulatory and anti-inflammatory actions observed in the treatment of rheumatoid arthritis and other inflammatory conditions.[1][2] The precise molecular pathways through which this compound exerts its therapeutic effects are multifaceted and continue to be an area of active investigation. This technical guide provides an in-depth exploration of the known anti-inflammatory pathways of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.

Core Anti-Inflammatory Pathways of this compound

The anti-inflammatory properties of this compound are not attributed to a single mechanism but rather to a combination of effects on various components of the immune system. Key areas of influence include the modulation of arachidonic acid metabolism, inhibition of neutrophil function, and effects on endothelial cell activity.

Modulation of Arachidonic Acid Metabolism

This compound influences the enzymatic pathways that metabolize arachidonic acid into pro-inflammatory lipid mediators, namely prostaglandins (B1171923) and leukotrienes.

-

Cyclooxygenase (COX) Pathway: this compound has demonstrated a modulatory effect on the production of prostanoids. It has been shown to inhibit the synthesis of thromboxane (B8750289) B2, a potent vasoconstrictor and platelet aggregator, while concurrently enhancing the synthesis of prostaglandin (B15479496) E2 (PGE2), which can have both pro- and anti-inflammatory roles depending on the context.[3] Additionally, it has a slight inhibitory effect on the breakdown of PGE2.[4] However, its overall potency as a direct inhibitor of prostaglandin biosynthesis is considered to be significantly lower than that of its parent compound, sulfasalazine.[5][6]

-

Lipoxygenase (LOX) Pathway: The role of this compound in the lipoxygenase pathway is less clear, with some conflicting reports. Some studies indicate that this compound, along with sulfasalazine, inhibits the synthesis of lipoxygenase products.[3] Conversely, other research suggests it has minimal impact on certain neutrophil functions mediated by this pathway and does not inhibit the formation of contractile leukotrienes (LTC4 and LTD4).[7][8]

Inhibition of Neutrophil Function

Neutrophils are key effector cells in acute inflammation, and their excessive activation can lead to tissue damage. This compound has been shown to directly interfere with neutrophil activity.

-

Superoxide (B77818) Production: A significant anti-inflammatory action of this compound is its ability to inhibit the production of superoxide by neutrophils. This effect is achieved by reducing the influx of intracellular calcium, a critical secondary messenger in the activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst. This inhibitory action has been observed in response to stimuli such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and the calcium ionophore A23187.[2][9][10]

Effects on Endothelial Cells

Endothelial cells play a crucial role in the inflammatory response by regulating the trafficking of leukocytes to sites of inflammation and through angiogenesis. This compound has been found to modulate endothelial cell behavior.

-

Chemotaxis and Proliferation: this compound inhibits the migration (chemotaxis) of endothelial cells induced by basic fibroblast growth factor (bFGF) and also curtails their basal proliferation.[3] This could contribute to the reduction of new blood vessel formation (angiogenesis) in chronically inflamed tissues, a hallmark of conditions like rheumatoid arthritis.

-

Chemokine and Adhesion Molecule Expression: Furthermore, this compound has been shown to inhibit the expression of the pro-inflammatory chemokines Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1) by endothelial cells.[11] These chemokines are instrumental in recruiting neutrophils and monocytes to inflammatory sites.

Cytokine Suppression

While sulfasalazine is known to suppress the production of various pro-inflammatory cytokines, the direct contribution of this compound to this effect appears to be less pronounced. Studies have shown that this compound is a significantly less potent inhibitor of Interleukin-12 (B1171171) (IL-12) production by macrophages compared to its parent compound.[2][12]

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathways

Extensive research has investigated the role of sulfasalazine and its metabolites on key inflammatory signaling pathways.

-

NF-κB Pathway: Despite the potent inhibitory effect of sulfasalazine on the NF-κB pathway, multiple studies have consistently demonstrated that this compound itself does not inhibit NF-κB activation.[1][12][13][14][15][16] This indicates that the NF-κB inhibitory action of sulfasalazine is attributable to the parent molecule and not its this compound metabolite.

-

MAPK Pathway: The effect of this compound on the MAPK signaling pathways (p38, JNK, ERK) is not well-defined. Studies on sulfasalazine have yielded mixed results, and there is a lack of direct evidence specifically implicating this compound in the modulation of these pathways.[5][12][14][16]

Quantitative Data on the Anti-Inflammatory Effects of this compound

The following tables summarize the available quantitative data on the inhibitory and modulatory effects of this compound on various inflammatory parameters.

| Parameter | Cell Type | Stimulus | Effect of this compound | Concentration | Reference |

| Endothelial Cell Chemotaxis | Human Microvascular Endothelial Cells | bFGF | 22% inhibition | Not specified | [3] |

| Basal Endothelial Cell Proliferation | Human Microvascular Endothelial Cells | - | Decrease | Not specified | [3] |

| IL-12 p40 Production | J774 Macrophages | LPS/IFN-γ | Significant suppression | 3000 µM | [12] |

| Thromboxane B2 Synthesis | Human Colonic Mucosa | - | Inhibition | Not specified | [3] |

| Prostaglandin E2 Synthesis | Human Colonic Mucosa | - | Enhancement | Not specified | [3] |

| Prostaglandin E2 Breakdown | Rabbit Colonic Mucosa | - | Slight decrease | 10⁻³ M | [4] |

| Neutrophil Superoxide Production | Human Neutrophils | fMLP, A23187 | Inhibition | Not specified | [2][9][10] |

| Pathway/Molecule | Effect of this compound | Reference |

| NF-κB Activation | No inhibition | [1][12][13][14][15][16] |

| Thromboxane Synthetase | No inhibition | [17] |

| Reactive Oxygen Species (ROS) Scavenging | Ineffective | [18][19] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the anti-inflammatory pathways of this compound.

Endothelial Cell Chemotaxis Assay

Objective: To determine the effect of this compound on the migration of endothelial cells towards a chemoattractant.

Methodology (Modified Boyden Chamber Assay):

-

Human microvascular endothelial cells (HMVECs) are cultured to sub-confluence.

-

The cells are harvested and resuspended in a serum-free medium.

-

A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane (e.g., polycarbonate with 8 µm pores) coated with an extracellular matrix protein like fibronectin.

-

The lower chamber is filled with the serum-free medium containing a chemoattractant, such as basic fibroblast growth factor (bFGF).

-

The HMVEC suspension, pre-incubated with either vehicle control or varying concentrations of this compound, is added to the upper chamber.

-

The chamber is incubated for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator to allow for cell migration through the membrane.

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The membrane is fixed and stained (e.g., with Diff-Quik).

-

The number of migrated cells on the lower surface of the membrane is quantified by microscopy, typically by counting cells in several high-power fields.

-

The percentage of inhibition is calculated by comparing the number of migrated cells in the this compound-treated group to the vehicle control group.

Neutrophil Superoxide Production Assay

Objective: To measure the effect of this compound on the production of superoxide radicals by activated neutrophils.

Methodology (Cytochrome c Reduction Assay):

-

Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated neutrophils are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium and magnesium.

-

The neutrophil suspension is pre-incubated with either vehicle control or this compound at various concentrations for a short period.

-

Cytochrome c is added to the cell suspension. Cytochrome c is reduced by superoxide, leading to a change in its absorbance.

-

The reaction is initiated by adding a stimulus, such as fMLP or the calcium ionophore A23187.

-

The change in absorbance at 550 nm is monitored over time using a spectrophotometer.

-

The rate of superoxide production is calculated from the rate of change in absorbance using the extinction coefficient for reduced cytochrome c.

-

To confirm that the reduction of cytochrome c is due to superoxide, a parallel experiment is run in the presence of superoxide dismutase (SOD), which scavenges superoxide and should abolish the absorbance change.

-

The inhibitory effect of this compound is determined by comparing the rate of superoxide production in treated versus untreated cells.

Measurement of Prostanoid Synthesis

Objective: To assess the impact of this compound on the synthesis of prostaglandins (e.g., PGE2) and thromboxane B2 (a stable metabolite of TXA2).

Methodology (Radioimmunoassay or ELISA):

-

Human colonic mucosal biopsies or isolated cells are obtained and homogenized.

-

The homogenates are incubated in a suitable buffer at 37°C in the presence of vehicle control or this compound.

-

Exogenous arachidonic acid can be added to provide a substrate for the COX enzymes.

-

The reaction is stopped after a defined incubation period (e.g., by adding a solution to lower the pH and temperature).

-

The prostanoids (PGE2 and TXB2) are extracted from the incubation medium using a solid-phase extraction column.

-

The concentrations of PGE2 and TXB2 in the extracts are quantified using specific and sensitive methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

The results from the this compound-treated samples are compared to the control samples to determine the effect on prostanoid synthesis.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory pathways of this compound and a typical experimental workflow.

References

- 1. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with sulfasalazine or this compound, but not 5-aminosalicyclic acid, inhibits basic fibroblast growth factor-induced endothelial cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfasalazine promotes ferroptosis through AKT-ERK1/2 and P53-SLC7A11 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of thromboxane synthesis and platelet aggregation by pyridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of neutrophil degranulation and superoxide production by sulfasalazine. Comparison with 5-aminosalicylic acid, this compound and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p38 MAPK plays a distinct role in sulforaphane-induced up-regulation of ARE-dependent enzymes and down-regulation of COX-2 in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of p38 MAPK pathway as a molecular signature in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulfasalazine induces autophagic cell death in oral cancer cells via Akt and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of platelet thromboxane synthetase by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. mdpi.com [mdpi.com]

Preliminary Investigation of Sulfapyridine's Immunomodulatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfapyridine, a sulfonamide antibiotic and a primary metabolite of sulfasalazine (B1682708), has long been of interest for its potential immunomodulatory properties. While its parent drug, sulfasalazine, is well-documented for its efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease, the specific contributions of this compound to these effects are still under investigation. This technical guide provides a preliminary investigation into the immunomodulatory effects of this compound, summarizing key findings on its impact on lymphocyte proliferation, cytokine production, and intracellular signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in this area.

Effects on Lymphocyte Proliferation

This compound has been shown to exert inhibitory effects on the proliferation of various lymphocyte populations, particularly B cells.

B Lymphocyte Proliferation

Studies have indicated that this compound can inhibit B cell hyperactivity, a key factor in the pathogenesis of rheumatoid arthritis.[1] This inhibitory effect is observed in a dose-dependent manner and appears to occur in the early phases of B cell proliferation (0-48 hours).[1] In vitro studies using reversed hemolytic plaque assays and [3H]-thymidine incorporation have demonstrated that this compound significantly inhibits B cell hyperactivity stimulated by Staphylococcus aureus Cowan I.[1] Notably, in some studies, this compound was found to inhibit the plaque-forming cell (PFC) response of purified human B cells, while another metabolite of sulfasalazine, 5-aminosalicylic acid (5-ASA), had no significant effect.[2]

T Lymphocyte Proliferation

The effects of this compound on T lymphocyte proliferation are less pronounced compared to its parent compound, sulfasalazine. Some studies on mitogen-induced lymphocyte transformation have shown that this compound exhibits only a minor degree of suppression on mouse spleen cells stimulated with phytohemagglutinin (PHA), concanavalin (B7782731) A (Con A), pokeweed mitogen (PWM), and lipopolysaccharide (LPS), in contrast to the significant suppression observed with sulfasalazine.[3]

Table 1: Summary of this compound's Effects on Lymphocyte Proliferation

| Cell Type | Stimulant | Assay | This compound Concentration | Observed Effect | Reference |

| Human B Lymphocytes | Staphylococcus aureus Cowan I | Reversed Hemolytic Plaque Assay, [3H]-thymidine incorporation | Not specified | Significant inhibition of hyperactivity | [1] |

| Human B Lymphocytes | Not specified | Reversed Plaque Forming Cell (PFC) Assay | Not specified | Inhibition of PFC response | [2] |

| Mouse Spleen Cells | PHA, Con A, PWM, LPS | Mitogen-induced transformation | 75 µg/ml | Minor (10%) suppression | [3] |

Modulation of Cytokine Production

This compound has been demonstrated to modulate the production of several key pro-inflammatory cytokines.

Tumor Necrosis Factor-alpha (TNF-α)

In vitro studies using endotoxin-stimulated human monocytes have shown that this compound can significantly reduce the release of TNF-α in a dose-dependent manner.[4] This suggests a potential mechanism for its anti-inflammatory effects.

Interleukin-1 (IL-1)

Interestingly, the same studies that demonstrated a reduction in TNF-α also showed that this compound can induce the release of IL-1.[4] The implications of this dual effect require further investigation.

Interleukin-6 (IL-6)

This compound appears to have no significant effect on the release of IL-6 from endotoxin-stimulated human monocytes.[4]

Chemokine Inhibition

This compound has been shown to inhibit the secretion of inflammatory chemokines, including interleukin-8 (IL-8), growth-related gene product-α, and monocyte chemotactic protein-1.[5]

Table 2: Summary of this compound's Effects on Cytokine Production

| Cytokine | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |

| TNF-α | Human Monocytes | Endotoxin | Dose-dependent | Significant reduction | [4] |

| IL-1 | Human Monocytes | Endotoxin | Dose-dependent | Induction of release | [4] |

| IL-6 | Human Monocytes | Endotoxin | Not specified | No significant effect | [4] |

| IL-8 | Endothelial Cells | Not specified | Not specified | Inhibition of secretion | [5][6] |

Effects on Neutrophil Function

This compound has been shown to inhibit neutrophil superoxide (B77818) production, a key process in the inflammatory response.[7] This effect is observed with stimuli that are dependent on an increase in intracellular calcium, such as N-formyl-methionyl-leucyl-phenyl-alanine (fMLP) and the calcium ionophore A23187.[7]

Intracellular Signaling Pathways

The precise mechanisms by which this compound exerts its immunomodulatory effects are still being elucidated. While its parent compound, sulfasalazine, is a known inhibitor of the nuclear factor kappa B (NF-κB) pathway, the role of this compound in this pathway is less clear.[8][9] Some studies suggest that this compound does not block NF-κB activation.[8][9] Similarly, the effects of this compound on other key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways, are not well-defined and require further investigation.[10]

NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of the immune and inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules.[8] Sulfasalazine has been shown to inhibit NF-κB activation by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9] However, studies have indicated that this compound does not share this inhibitory effect on NF-κB activation.[8][9]

Caption: NF-κB signaling pathway and the inhibitory action of Sulfasalazine.

Experimental Protocols

Lymphocyte Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive nucleoside, [3H]-thymidine, into newly synthesized DNA.[11][12][13]

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.

-

Stimulation: Add the desired mitogen (e.g., PHA, Con A, PWM) or antigen to the wells. Include unstimulated controls. Add varying concentrations of this compound to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Pulsing with [3H]-Thymidine: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The counts per minute (cpm) are proportional to the degree of cell proliferation.

Caption: Workflow for a [3H]-thymidine incorporation lymphocyte proliferation assay.

Cytokine Quantification (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of a specific cytokine in a sample.[14]

-

Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Addition: Add cell culture supernatants (from cells stimulated in the presence or absence of this compound) and standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The preliminary evidence suggests that this compound possesses direct immunomodulatory effects, although these are often less potent than those of its parent compound, sulfasalazine. Its ability to inhibit B cell proliferation, modulate the production of key pro-inflammatory cytokines like TNF-α, and reduce neutrophil superoxide production highlights its potential as an anti-inflammatory agent. However, a more comprehensive understanding of its mechanisms of action, particularly its impact on intracellular signaling pathways beyond NF-κB, is required. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of this compound, which may ultimately lead to the development of more targeted and effective therapies for inflammatory and autoimmune diseases.

References

- 1. Effect of sulfasalazine on B cell hyperactivity in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of sulfasalazine on B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of sulphasalazine and its metabolites on mitogen induced transformation of lymphocytes--clues to its clinical action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of cytokine release from human monocytes by drugs used in the therapy of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Treatment with sulfasalazine or this compound, but not 5-aminosalicyclic acid, inhibits basic fibroblast growth factor-induced endothelial cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of sulphasalazine and sulphapyridine on neutrophil superoxide production: role of cytosolic free calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]